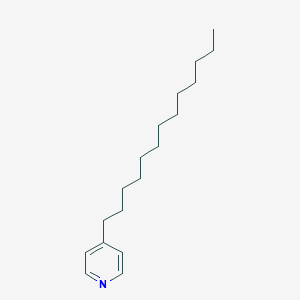

4-Tridecylpyridine

Vue d'ensemble

Description

4-Tridecylpyridine is a chemical compound with the linear formula C18H32ClN . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . There is also a variant of this compound known as 4-Tridecylpyridine 1-oxide with the linear formula C18H31NO .

Molecular Structure Analysis

The molecular weight of 4-Tridecylpyridine hydrochloride is 297.915 . For 4-Tridecylpyridine 1-oxide, the linear formula is C18H31NO . More detailed structural analysis would require advanced techniques like X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Plant Growth Research

4-Tridecylpyridine derivatives, such as those from pyridine structures, are used in physiological research related to plant growth. These compounds are applied as inhibitors of specific cytochrome P-450 dependent monooxygenases, offering insights into the regulation of terpenoid metabolism in relation to phytohormones and sterols. This research highlights connections to cell division, elongation, and senescence in plants (Grossmann, 1990).

Organic Synthesis and Pharmaceuticals

Pyridine derivatives, including 4-Tridecylpyridine, are significant in the synthesis of biologically and pharmaceutically relevant compounds. They have broad applications ranging from anticonvulsants and anesthetics to use in photodynamic cancer therapy due to their structural characteristics and chemical properties (Maleki, 2015).

DNA Binding and Cancer Treatment

Certain triarylpyridine derivatives can interact with quadruplex DNA, stabilizing its structure. This property is explored for potential pathways in cancer treatment, particularly in the inhibition of telomerase, a key factor in many cancer types (Smith et al., 2009).

Extraction and Environmental Applications

4-Tridecylpyridine N-oxide, a derivative of 4-Tridecylpyridine, shows potential in environmental applications, such as the separation of chromium(VI) from aqueous solutions. This compound has been studied for its efficiency in extracting harmful metals, indicating its potential in waste management and environmental remediation (Wionczyk et al., 2001).

Antifungal Applications

Pyridine moieties, similar to those in 4-Tridecylpyridine, have been synthesized and studied for their antifungal activities. These compounds have shown effectiveness against various fungal pathogens, highlighting their potential in agricultural and medical applications (Sun et al., 2014).

Medicinal Chemistry

Pyridine derivatives play a significant role in medicinal chemistry, being a part of over 100 marketed drugs. They serve as building blocks for highly decorated derivatives used in drug development due to their favorable chemical properties (Goetz & Garg, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

4-tridecylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19-17-15-18/h14-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJKMPPHSZTMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396038 | |

| Record name | 4-tridecylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tridecylpyridine | |

CAS RN |

1816-01-9 | |

| Record name | 4-tridecylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

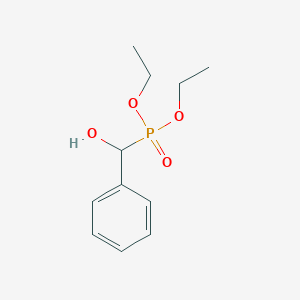

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

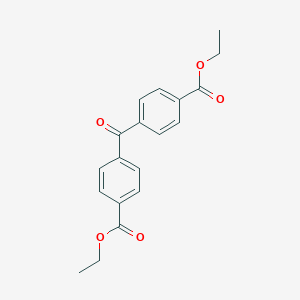

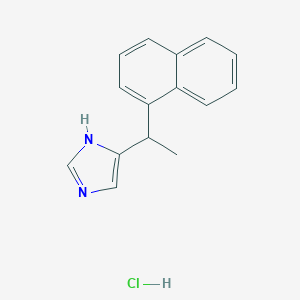

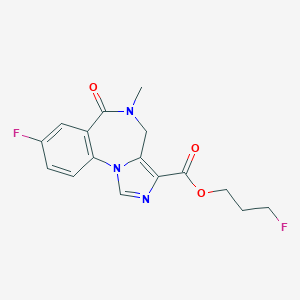

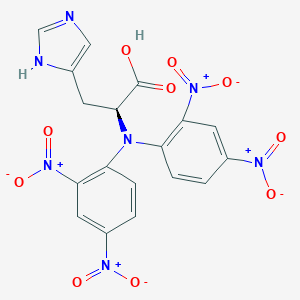

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)